molecular formula C12H20ClN3 B2896127 N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride CAS No. 2411248-02-5

N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride

Cat. No. B2896127
M. Wt: 241.76
InChI Key: GRJIAPLFQXLDJJ-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is a chemical compound with the CAS Number: 2411248-02-5 . It has a molecular weight of 241.76 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is 1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 241.76 .

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

A study by Gan, J., Chen, K., Chang, C.-P., & Tian, H. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, including compounds similar to N,N-Dimethyl-4-piperazin-1-ylaniline hydrochloride. The research found that these compounds exhibit fluorescence characteristics that are sensitive to pH, making them potential candidates for pH probes. The study also demonstrated the potential of these compounds in photo-induced electron transfer processes, which could have applications in developing new materials for optoelectronic devices (Gan, Chen, Chang, & Tian, 2003).

Antimicrobial Activity

Al-Turkistani, A. A., Al-Deeb, O., El‐Brollosy, N. R., & El-Emam, A. (2011) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with various functional groups, including a free radical scavenger group and chelating groups. These compounds were evaluated for their in vitro activities against a range of Gram-positive and Gram-negative bacteria as well as the yeast-like pathogenic fungus Candida albicans. The study found that certain analogues showed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).

Polymer Science

Lynn, D. M., & Langer, R. (2000) investigated the synthesis, characterization, and self-assembly of poly(β-amino esters) with components including N,N-dimethylethylenediamine and piperazine. These polymers exhibited hydrolytic degradation properties and were noncytotoxic, making them suitable for biomedical applications such as drug delivery systems (Lynn & Langer, 2000).

Molecular Interaction and Drug Development

Research by Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A. (2002) focused on the molecular interaction of certain antagonists with the CB1 cannabinoid receptor, using structural analogs of N,N-Dimethyl-4-piperazin-1-ylaniline hydrochloride. The study provided insights into the steric binding interactions and the potential of these compounds in the development of new therapeutic agents targeting the cannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQREXUWEMZOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride

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